Cas no 2178773-92-5 (1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine)
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (4-methylthiophen-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- (4-methylthiophen-2-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
- 1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine
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- Inchi: 1S/C14H15NOS2/c1-10-6-13(18-8-10)14(16)15-4-2-11(7-15)12-3-5-17-9-12/h3,5-6,8-9,11H,2,4,7H2,1H3
- InChI Key: IQFXCIRWKGRSCC-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1CN(C(C2=CC(C)=CS2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 323
- XLogP3: 3.3
- Topological Polar Surface Area: 76.8
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6553-0431-2μmol |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-5μmol |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-10μmol |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-20μmol |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-1mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-2mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-3mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-4mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-5mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0431-10mg |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine |
2178773-92-5 | 10mg |
$79.0 | 2023-09-08 |
1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine
1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine: A Comprehensive Overview
1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound with the CAS number 2178773-92-5. This compound has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields, including pharmacology and materials science. The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with two distinct groups: a 4-methylthiophene-2-carbonyl group and a thiophen-3-yl group. These substituents contribute to the compound's intriguing electronic and steric properties, making it a subject of interest for researchers exploring novel chemical architectures.
The 4-methylthiophene-2-carbonyl group attached to the pyrrolidine ring introduces aromaticity and electron-withdrawing characteristics, which can influence the compound's reactivity and stability. Similarly, the thiophen-3-yl group adds another layer of aromaticity and potential for conjugation, enhancing the molecule's ability to participate in various chemical interactions. Recent studies have focused on understanding how these substituents interact within the molecular framework to produce unique electronic properties that could be harnessed in advanced materials or drug delivery systems.
One of the most promising applications of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine lies in its potential as a building block for more complex molecular architectures. Researchers have explored its use in constructing supramolecular assemblies, where its ability to form hydrogen bonds and π–π interactions plays a crucial role. These assemblies have shown promise in applications such as molecular recognition, sensing, and catalysis, suggesting that this compound could serve as a versatile platform for functional materials.
In the pharmaceutical sector, the compound's unique structure has raised interest in its potential as a drug candidate or a lead compound for drug design. The pyrrolidine ring is known to exhibit bioavailability and pharmacokinetic properties that are favorable for drug molecules. The presence of aromatic substituents further enhances its ability to interact with biological targets, making it a candidate for exploring new therapeutic avenues. Recent studies have investigated its potential as an inhibitor of certain enzymes or receptors, highlighting its role in drug discovery research.
The synthesis of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by substitution reactions to introduce the thiophene-containing groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is accessible for further studies.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its safety and sustainability. Recent research has focused on identifying how this compound behaves under various environmental conditions, such as soil degradation or aquatic exposure. These studies aim to provide insights into its environmental fate and ensure that its use does not pose risks to ecosystems.
In conclusion, 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine represents a fascinating example of how complex molecular architectures can open new avenues in chemistry and related fields. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a valuable tool for researchers seeking innovative solutions in materials science, pharmacology, and beyond.
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